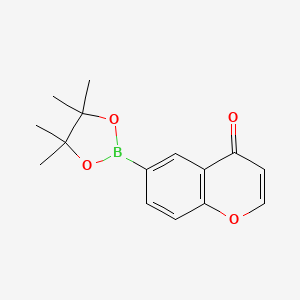

Chromone-6-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLPUBULQFSMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407569 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928773-42-6 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Chromone-6-boronic acid pinacol ester

An In-Depth Technical Guide to the Physicochemical Properties of Chromone-6-boronic acid pinacol ester

Abstract

This compound (CAS 928773-42-6) is a pivotal intermediate in contemporary organic synthesis, particularly for drug discovery and materials science. Its structure marries the biologically significant chromone scaffold with the versatile reactivity of a boronic acid pinacol ester, making it a valuable building block for creating complex molecules via cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, stability profile, and critical analytical methodologies. We delve into the causality behind its enhanced stability compared to the free boronic acid, address the primary challenge of hydrolytic degradation during analysis, and present field-proven protocols for its accurate characterization and handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize boronic esters and require a deep, practical understanding of this specific reagent.

Introduction: A Molecule of Strategic Importance

The strategic value of this compound lies in the fusion of two powerful chemical motifs. The chromone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. The boronic acid pinacol ester functional group is an indispensable tool for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

The pinacol ester form offers significant advantages over the corresponding free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically and electronically shields the boron atom, imparting greater stability towards air and moisture.[1][2] This enhanced stability translates to a longer shelf-life, easier handling, and amenability to standard purification techniques like silica gel chromatography, which are often problematic for free boronic acids.[1]

Chemical Identity

A precise understanding of the molecule's fundamental properties is the foundation of its effective use.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonym | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one | N/A |

| CAS Number | 928773-42-6 | [3][4][5] |

| Molecular Formula | C₁₅H₁₇BO₄ | [3][4][5] |

| Molecular Weight | 272.10 g/mol | [4] |

| Exact Mass | 272.12200 u | [6] |

Stability and Handling: The Pinacol Advantage

The primary reason for employing the pinacol ester of a boronic acid is stability. Free boronic acids are susceptible to two main degradation pathways: dehydration to form cyclic trimers known as boroxines, and protodeboronation under certain conditions.[2] These pathways reduce purity and can lead to inconsistent reactivity.

Mechanism of Protection

The pinacol group forms a robust cyclic ester with the boronic acid. This structure serves two purposes:

-

Steric Hindrance: The bulky methyl groups on the pinacol backbone physically block the approach of water molecules, inhibiting hydrolysis.[7]

-

Electronic Stabilization: The oxygen atoms of the diol engage the vacant p-orbital of the sp²-hybridized boron atom, reducing its Lewis acidity and susceptibility to nucleophilic attack.[8]

This protection makes the compound significantly easier to handle and store compared to its free acid counterpart.[1][2]

Caption: Stability of the pinacol ester versus degradation pathways of the free boronic acid.

Recommended Handling and Storage

To ensure the integrity of the reagent, adherence to proper laboratory procedures is critical.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It should be kept away from incompatible materials such as strong oxidizing agents.[11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] Standard personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[11][12]

-

Fire Safety: Avoid heat, sparks, and open flames.[11][13] Use non-sparking tools for transfers.[10]

-

Disposal: this compound and any contaminated materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[12] Do not dispose of down the drain or in regular trash.[12]

Analytical Characterization: Overcoming Hydrolysis

The single most significant challenge in the analysis of boronic acid pinacol esters is their tendency to hydrolyze to the corresponding boronic acid, particularly under the aqueous conditions of reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This on-column degradation can lead to inaccurate purity assessments, showing a falsely high level of the boronic acid impurity.

High-Performance Liquid Chromatography (HPLC)

The key to accurate HPLC analysis is to choose conditions that suppress this hydrolysis.

Caption: Decision workflow for selecting the appropriate HPLC method.

Protocol 1: RP-HPLC for Purity Assessment of the Ester

Causality: This method is designed to minimize sample degradation before and during analysis. Using a non-aqueous, aprotic solvent for sample preparation is the most critical step to prevent premature hydrolysis.[14] A column with low residual silanol activity is chosen to reduce catalytic sites for on-column hydrolysis.[16]

-

Sample Preparation: Dissolve the sample in a strictly non-aqueous and aprotic diluent, such as acetonitrile (ACN) or tetrahydrofuran (THF). Do not use methanol, ethanol, or aqueous buffers for stock solutions.

-

Column: Waters XTerra MS C18 or equivalent low-silanol activity column.[16]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water (use of a pH modifier like formic acid should be carefully evaluated as it may increase hydrolysis).[16]

-

Gradient: Develop a suitable gradient from high organic to an appropriate final composition to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or slightly elevated (e.g., 30-35 °C). Note that higher temperatures can accelerate hydrolysis.[16]

-

Detection: UV, at an appropriate wavelength for the chromone scaffold (e.g., 254 nm, 290 nm).

Protocol 2: HILIC for Simultaneous Analysis of Ester and Boronic Acid

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates with a high percentage of organic solvent in the mobile phase, which effectively suppresses the water-driven hydrolysis reaction on the column.[15] This makes it the superior choice for accurately quantifying both the pinacol ester and its potential boronic acid degradant in a single run.[15]

-

Sample Preparation: Dissolve the sample in acetonitrile.

-

Column: ZIC-cHILIC or equivalent HILIC stationary phase.[15]

-

Mobile Phase A: Acetonitrile with 5-10 mM ammonium acetate/formate.

-

Mobile Phase B: Water with 5-10 mM ammonium acetate/formate.

-

Gradient: Start at high organic (e.g., 95% A) and decrease the organic content to elute the more polar boronic acid, followed by the less polar pinacol ester.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection: UV and/or Mass Spectrometry (MS). The mobile phase is MS-compatible.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural confirmation.

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on the chromone ring, a singlet for the C-2 proton of the chromone, and a sharp, large singlet around 1.3 ppm corresponding to the 12 equivalent protons of the four methyl groups on the pinacol moiety.

-

¹³C NMR: Aromatic signals and carbonyl signals will be present. A key feature is the signal for the quaternary carbons of the pinacol group around 83-84 ppm. The carbon atom directly attached to the boron (C-6 of the chromone ring) may be broadened or absent due to quadrupolar relaxation from the adjacent boron atom.[17]

-

¹¹B NMR: A broad singlet is expected in the region of δ 30-34 ppm, which is characteristic of a tetracoordinate boronate ester.[17]

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Use a dry, deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.

-

Procedure: Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add ~0.6 mL of the deuterated solvent.

-

Cap the tube and gently agitate to dissolve the sample completely.

-

Acquire spectra immediately. The presence of trace water can slowly lead to the appearance of signals from the hydrolyzed boronic acid.

Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity identification.

-

Ionization: Electrospray ionization (ESI) can be challenging for non-polar boronic esters.[18] Atmospheric Pressure Chemical Ionization (APCI) may provide better results.

-

GC-MS: Due to the volatility of the pinacol ester, GC-MS can be a powerful tool for purity analysis and for detecting volatile or semi-volatile impurities, such as unreacted bis(pinacolato)diboron (BPD).[19]

Conclusion

This compound is a highly stable and versatile synthetic building block. Its physicochemical profile is dominated by the robust nature of the pinacol ester, which confers excellent shelf-life and handling characteristics. However, this stability is conditional, and users must be acutely aware of the compound's susceptibility to hydrolysis, especially during analytical procedures. By employing the specialized, non-aqueous analytical protocols detailed in this guide, researchers can ensure the accurate assessment of purity and quality, leading to more reproducible and successful outcomes in their synthetic endeavors. This deep understanding of the molecule's properties is not merely academic; it is a prerequisite for its effective application in the rigorous environments of pharmaceutical and materials research.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Techemdry.

- [4-(1H-Imidazol-2-yl)

- (Bromomethyl)

- SPIRO[2.

- Strategies for the analysis of highly reactive pinacolboron

- Comparison of reactivity of different boron reagents.

- Vinylboronic acid, pinacol ester Safety D

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform

- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper

- This compound | CAS 928773-42-6. Chemical-Suppliers.com.

- This compound | CAS 928773-42-6. Santa Cruz Biotechnology.

- 928773-42-6, this compound Formula. ECHEMI.

- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.

- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.

- CAS 928773-42-6 this compound. Alfa Chemistry.

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.

- Structure, Properties, and Preparation Of Boronic Acid Deriv

- How do I get boronic acid ionization on LCMS?

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 928773-42-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Chromone-6-boronic acid Pinacol Ester: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Chromone-6-boronic acid pinacol ester, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, a robust synthesis protocol, and its emerging applications, grounded in established scientific principles.

Introduction: The Strategic Value of Boronic Esters in Synthesis

Boronic acids and their pinacol ester derivatives have become indispensable tools in modern organic synthesis, largely due to their unique combination of stability and reactivity.[1] The pinacol ester functional group serves as a protective shield for the boronic acid, rendering the molecule more stable to air and moisture and amenable to chromatographic purification. This stability is crucial for its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it functions as a reliable nucleophilic partner under mild conditions that tolerate a wide array of other functional groups.[1] The chromone scaffold, a privileged structure in medicinal chemistry, imparts significant biological relevance, making the title compound a valuable asset in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 928773-42-6, possesses a well-defined molecular architecture that dictates its chemical behavior.[2][3]

Molecular Formula: C₁₅H₁₇BO₄[2][4]

Molecular Weight: 272.11 g/mol [5]

IUPAC Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

The structure consists of a planar chromone ring system functionalized at the 6-position with a pinacol boronic ester group. This arrangement allows for the strategic introduction of the chromone motif into more complex molecular frameworks via carbon-carbon bond-forming reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇BO₄ | [2][4] |

| Molecular Weight | 272.11 g/mol | [5] |

| CAS Number | 928773-42-6 | [2][3] |

| Purity | Typically ≥98% | [5] |

| Appearance | Off-white to white solid | N/A |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | N/A |

Synthesis Protocol: A Reliable Pathway to this compound

Proposed Synthesis via Miyaura Borylation

The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a suitable base.

Reaction Scheme:

6-Bromochromone + Bis(pinacolato)diboron --(Pd Catalyst, Base)--> this compound

Detailed Experimental Protocol

Materials:

-

6-Bromochromone

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 6-bromochromone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to the flask. Follow this with the addition of the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Miyaura Borylation Synthesis Workflow.

Characterization and Quality Control

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted data and general characterization guidance. Researchers should perform their own full characterization to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the chromone core and the pinacol group. The aromatic protons on the chromone ring will appear in the downfield region (δ 7.0-8.5 ppm). The vinylic protons of the pyranone ring will also be in this region. A sharp singlet corresponding to the 12 equivalent protons of the four methyl groups on the pinacol moiety will be observed in the upfield region (around δ 1.3 ppm).

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the chromone (around δ 177 ppm), the aromatic and vinylic carbons (δ 110-160 ppm), the quaternary carbons of the pinacol group (around δ 84 ppm), and the methyl carbons of the pinacol group (around δ 25 ppm). The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.

Mass Spectrometry (MS)

-

Expected Fragmentation: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₅H₁₇BO₄). The mass spectrum will likely show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation may involve the loss of the pinacol group or parts of the chromone ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a chromone scaffold and a boronic ester functional group makes this compound a highly attractive building block for the synthesis of novel therapeutic agents.

Inhibition of Steroid Sulfatase (STS)

One of the most promising applications of chromone-based boronic acids is in the inhibition of steroid sulfatase (STS).[6] STS is a critical enzyme in the biosynthesis of active steroid hormones, such as estradiol and androstenediol, from their inactive sulfate conjugates.[7] Overexpression of STS is implicated in the progression of hormone-dependent cancers, including breast and prostate cancer. Therefore, inhibitors of STS are being actively investigated as potential cancer therapeutics.[7]

Chromone-based boronic acids have been synthesized and evaluated as STS inhibitors, showing modest inhibitory activity.[6] The boronic acid moiety is thought to interact with the active site of the enzyme, mimicking the sulfate group of the natural substrates. The chromone core provides a rigid scaffold for positioning the boronic acid group for optimal binding.

Role in Cancer Signaling Pathways

By inhibiting STS, chromone-boronic acid derivatives can disrupt the production of estrogens that fuel the growth of estrogen receptor-positive (ER+) breast cancer cells. This mechanism provides a targeted approach to cancer therapy.

Caption: Inhibition of the STS pathway by chromone-boronic acid derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity with significant potential for the synthesis of complex molecules, particularly in the realm of drug discovery. Its stable nature and reactivity in key cross-coupling reactions make it an ideal building block for creating libraries of novel compounds. The demonstrated, albeit modest, activity of related chromone boronic acids as inhibitors of steroid sulfatase highlights a promising avenue for the development of new anti-cancer agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising scaffold.

References

-

Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2006). Boronic acids as inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 14(22), 7526-7532. [Link]

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]

-

Oakwood Chemical. (n.d.). 6-(4, 4, 5, 5-Tetramethyl-1, 3, 2-dioxaborolan-2-yl)-4H-chromen-4-one, min 98%. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Boron Molecular. (n.d.). Chroman-6-boronic acid, pinacol ester. Retrieved from [Link]

-

Venkateswararao, E., Sharma, V. K., Lee, K. C., Roh, E., Kim, Y., & Jung, S. H. (2013). Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. Bioorganic & medicinal chemistry, 21(9), 2543–2550. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]

-

Marco-Contelles, J. L., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(10), 1698-1707. [Link]

-

Purohit, A., & Reed, M. J. (2002). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine-related cancer, 9(4), 233–250. [Link]

-

Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2003). Steroid sulfatase: a new therapeutic target for breast cancer. Breast cancer research : BCR, 5(2), 79–83. [Link]

-

Mueller, J. W., Gill, A., & Sanford, M. S. (2011). Steroid derivatives as inhibitors of steroid sulfatase. The Journal of organic chemistry, 76(11), 4596–4605. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 928773-42-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 928773-42-6 [sigmaaldrich.com]

- 7. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | C11H16BNO3 | CID 17750507 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of Chromone-Based Boronic Esters: A Technical Guide to a Privileged Scaffold in Drug Discovery and Molecular Sensing

Abstract

The strategic amalgamation of the chromone scaffold, a recognized privileged structure in medicinal chemistry, with the versatile boronic ester moiety has given rise to a novel class of compounds with profound implications for drug discovery and molecular sensing. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and significance of chromone-based boronic esters. We will delve into the causal nexus behind experimental designs, furnish detailed protocols for synthesis and application, and present a critical analysis of their burgeoning role as precision enzyme inhibitors and highly sensitive fluorescent probes. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Strategic Convergence of Chromone and Boronic Ester Functionalities

The chromone (4H-chromen-4-one) nucleus is a pervasive heterocyclic motif found in a plethora of natural products and synthetic medicinal agents.[1][2] Its rigid, bicyclic framework serves as an ideal scaffold for the spatial presentation of pharmacophoric elements, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Concurrently, the field of medicinal chemistry has witnessed a paradigm shift with the advent of boronic acid-containing drugs, exemplified by the proteasome inhibitor Bortezomib.[3] Boronic acids and their corresponding esters are unique in their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and often highly selective inhibition.[1][3]

The fusion of these two powerful chemical entities into a single molecular architecture—the chromone-based boronic ester—has unlocked new avenues for therapeutic intervention and biological inquiry. This guide will illuminate the discovery and evolving significance of this fascinating class of molecules.

The Privileged Chromone Scaffold: A Foundation for Molecular Design

The chromone framework is more than just a passive molecular backbone; its inherent electronic and structural features actively contribute to the biological and photophysical properties of its derivatives.

Structural and Electronic Properties

The chromone system consists of a benzene ring fused to a pyranone ring. The conjugated π-system and the electron-withdrawing nature of the carbonyl group at the 4-position are critical determinants of its chemical reactivity and spectroscopic properties. These features can be finely tuned through substitution on the aromatic ring, influencing the molecule's interaction with biological targets and its fluorescence characteristics.

A History of Therapeutic Relevance

The chromone motif is a cornerstone of numerous FDA-approved drugs and clinical candidates, validating its status as a "privileged scaffold."[1] Its derivatives have been successfully developed as mast cell stabilizers (e.g., cromolyn sodium), anti-inflammatory agents, and kinase inhibitors. This rich history of clinical success provides a strong rationale for its use as a platform for the development of novel therapeutic agents.

The Boronic Ester Warhead: A Versatile Tool for Covalent Targeting and Sensing

Boronic acids and their esters, particularly the pinacol esters, have emerged as indispensable tools in modern medicinal chemistry and chemical biology. Their utility stems from a unique combination of stability, reactivity, and biocompatibility.

Mechanism of Action: Reversible Covalent Inhibition

The key to the biological activity of many boronic acid-based inhibitors lies in the electrophilic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic serine or threonine residues within the active sites of enzymes, such as serine proteases.[4] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[4][5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of Reversible Covalent Inhibition by Boronic Esters"

Boronic Esters as Prodrugs and Delivery Vehicles

Boronic esters can serve as prodrugs, masking the more reactive boronic acid functionality to improve bioavailability and pharmacokinetic profiles.[6] The ester can be designed to be hydrolyzed under specific physiological conditions, releasing the active boronic acid at the target site.[6]

Synthesis of Chromone-Based Boronic Esters: A Step-by-Step Guide

The synthesis of chromone-based boronic esters typically involves a multi-step process, beginning with the construction of the chromone core, followed by the introduction of the boronic ester functionality. A common and versatile strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of a Key Intermediate: 3-Bromo-7-hydroxychromone

A common precursor for the introduction of a boronic ester at the 3-position of the chromone ring is a halogenated derivative. The synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde has been reported, which can serve as a versatile intermediate.[7]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Chromone-Based Boronic Ester

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-chromone derivative with bis(pinacolato)diboron to yield the corresponding chromone-3-boronic acid pinacol ester.

Materials:

-

3-Bromo-7-hydroxychromone (or other halogenated chromone derivative)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere of argon, add 3-bromo-7-hydroxychromone (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-chromone.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chromone-3-boronic acid pinacol ester.

Characterization:

The structure of the synthesized chromone-based boronic ester should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the chromone and the pinacol boronic ester moieties.

-

¹¹B NMR Spectroscopy: To confirm the presence and the chemical environment of the boron atom. A characteristic broad signal is expected.[8]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

dot graph [rankdir=LR]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="3-Bromo-Chromone"]; B [label="Bis(pinacolato)diboron"]; C [label="Pd Catalyst & Base"]; D [label="Chromone-Boronic Ester"];

A -> C; B -> C; C -> D;

caption: "Suzuki-Miyaura Coupling for Chromone-Boronic Ester Synthesis"

Applications in Drug Discovery: Chromone-Based Boronic Esters as Enzyme Inhibitors

The unique ability of the boronic acid moiety to interact with serine and threonine residues makes chromone-based boronic esters highly promising candidates for the development of selective enzyme inhibitors.

Inhibition of Serine Proteases

Arylboronic acids have been shown to be potent competitive inhibitors of serine proteases such as chymotrypsin and subtilisin.[1][2] The chromone scaffold can be tailored to enhance binding affinity and selectivity for specific proteases. For example, a chromenone-based boronic acid was found to be a modest inhibitor of steroid sulfatase (STS) with an IC₅₀ of 171 µM.[1]

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| Chromenone Boronic Acid | Steroid Sulfatase (STS) | IC₅₀ = 171 µM | [1] |

| Coumarin Boronic Acid | Steroid Sulfatase (STS) | IC₅₀ = 86 µM | [1] |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Kᵢ = 65 nM | [5] |

Rationale for Experimental Design in Inhibitor Screening

When evaluating chromone-based boronic esters as enzyme inhibitors, it is crucial to:

-

Determine the mode of inhibition: Conduct kinetic studies to ascertain whether the inhibition is competitive, non-competitive, or uncompetitive.

-

Assess selectivity: Screen the compounds against a panel of related and unrelated enzymes to determine their selectivity profile.

-

Establish structure-activity relationships (SAR): Synthesize and test a series of analogues with systematic structural modifications to understand the key molecular features responsible for potent and selective inhibition.

Applications in Molecular Sensing and Imaging: Fluorescent Chromone-Based Boronic Ester Probes

The inherent fluorescence of many chromone derivatives, coupled with the reactivity of the boronic ester, provides a powerful platform for the design of fluorescent probes for various biological analytes.

Detection of Reactive Oxygen Species (ROS)

Boronate-based fluorescent probes are widely used for the detection of hydrogen peroxide (H₂O₂).[9] The mechanism involves the H₂O₂-mediated oxidation of the boronic ester to a phenol, which often results in a significant change in the fluorescence properties of the appended fluorophore. A chromone scaffold can serve as the fluorescent reporter in such probes.

Cellular Imaging Applications

The cell permeability of many chromone derivatives allows for the development of probes for intracellular imaging.[10][11] Chromone-based boronic ester probes can be used to visualize changes in the cellular redox environment or to track the localization of specific enzymes. For example, boronic acid-containing fluorescent probes have been successfully used for dual-color imaging in living cells.[11]

Key Photophysical Properties for Fluorescent Probes:

| Property | Description | Significance |

| Quantum Yield (Φ) | The ratio of emitted photons to absorbed photons. | A higher quantum yield results in a brighter probe. |

| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A higher extinction coefficient allows for detection at lower concentrations. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-quenching and improves signal-to-noise. |

| Photostability | The ability of the fluorophore to resist photobleaching upon exposure to light. | High photostability is crucial for long-term imaging experiments. |

Future Perspectives and Conclusion

The field of chromone-based boronic esters is still in its nascent stages, yet the initial findings are incredibly promising. Future research will likely focus on:

-

Expansion of the chemical space: The synthesis and evaluation of a wider array of chromone-based boronic esters with diverse substitution patterns to fine-tune their biological and photophysical properties.

-

Development of theranostic agents: The creation of molecules that combine the therapeutic action of an enzyme inhibitor with the diagnostic capabilities of a fluorescent probe.

-

Applications in targeted drug delivery: The use of chromone-based boronic esters as targeting ligands for the delivery of therapeutic payloads to specific cell types or tissues.

References

- Boron-Containing Probes for Non-Optical High-Resolution Imaging of Biological Samples. (2019). Angewandte Chemie.

- The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). Molecules.

- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (n.d.). The Journal of Physical Chemistry A.

- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.

- Ahmed, V., Liu, Y., Silvestro, C., & Taylor, S. D. (2006). Boronic acids as inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 14(24), 8564–8573.

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules.

- Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society, 127(47), 16652–16659.

- Foss, C. A., Mease, R. C., Fan, H., Kaminsky, D. A., Nimmagadda, S., Pomper, M. G., & Denmeade, S. R. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(21), 6752–6759.

- Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (2018). ERA.

- Li, X., He, Y., & Liu, Y. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271–3280.

- Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. (n.d.). BenchChem.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.

- Kondo, N., Takada, S., Hagimori, M., & Temma, T. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Cancers, 15(6), 1862.

- Koeberle, A., & Werz, O. (2014). Inhibition of Serine Proteases by Arylboronic Acids.

- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). Molecules.

- Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. (2003). Bioorganic & Medicinal Chemistry.

- Boron-containing two-photon-absorbing chromophores. 3. One- and two-photon photophysical properties of p-carborane-containing fluorescent bioprobes. (2011). Inorganic Chemistry, 50(11), 5015–5024.

- Photophysical Properties of Boron-Based Chromophores as Effective Moieties in TADF Devices: A Computational Study. (2020). Chemistry – A European Journal.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temper

- A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022). BORON, 7(3), 487-492.

- Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. (2017).

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). The Royal Society of Chemistry.

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2008). Molecules, 13(4), 800–811.

- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (2017).

Sources

- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Chromone-6-boronic Acid Pinacol Ester for Advanced Research and Development

This guide provides an in-depth overview of Chromone-6-boronic acid pinacol ester (CAS No. 928773-42-6), a key building block for researchers and drug development professionals. We will delve into its commercial availability, key suppliers, and the technical considerations for its successful application in synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of this compound

This compound is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. The chromone scaffold is a privileged structure found in many biologically active compounds, while the boronic acid pinacol ester functionality serves as a robust handle for the construction of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction.

The pinacol ester group offers enhanced stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and decomposition. This increased stability translates to a longer shelf-life, easier handling, and improved compatibility with a wider range of reaction conditions, which is a critical consideration in multi-step synthetic campaigns.

Commercial Availability and Supplier Overview

This compound is readily available from a number of reputable chemical suppliers that cater to the research and development community. The quality and purity of the starting material are paramount to achieving reproducible and reliable results in any synthetic endeavor. Below is a comparative overview of offerings from key suppliers.

| Supplier | Product Number | Purity | Available Quantities | Certificate of Analysis |

| Sigma-Aldrich | COM448634697 | Not specified | Custom synthesis | |

| Santa Cruz Biotechnology | sc-268716 | ≥98% | 100 mg, 250 mg, 1 g | |

| Alfa Chemistry | ACM928773426 | 96% | Inquire | |

| Biomall | C432808 | Not specified | 500mg |

Expert Insight: When selecting a supplier, it is crucial to not only consider the listed purity but also to request a lot-specific Certificate of Analysis (CoA). The CoA will provide detailed information on the analytical methods used to determine purity (e.g., NMR, LC-MS, elemental analysis) and the levels of any detected impurities. For demanding applications such as late-stage drug development, a higher purity grade (e.g., ≥98%) is recommended to minimize the risk of side reactions and simplify purification of the final product.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use.

| Property | Value |

| CAS Number | 928773-42-6 |

| Molecular Formula | C₁₅H₁₇BO₄ |

| Molecular Weight | 272.11 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not widely reported; typical for similar compounds: 100-150 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) |

Spectroscopic Data:

While a publicly available, fully assigned high-resolution spectrum for this specific molecule is not readily found, the expected NMR signals can be predicted based on its structure.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the chromone ring system. A characteristic singlet around δ 1.3-1.5 ppm integrating to 12 protons will be present for the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR (CDCl₃, 101 MHz): Expect multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the chromone core. A signal around δ 84 ppm is characteristic of the quaternary carbons of the pinacol group, and a signal around δ 25 ppm for the methyl carbons. The carbon attached to the boron atom may show a broadened signal or be unobserved due to quadrupolar relaxation.

-

¹¹B NMR (CDCl₃, 128 MHz): A broad singlet in the range of δ 20-35 ppm is characteristic of a tetracoordinate boronic ester.

Synthesis of this compound

For researchers interested in preparing this reagent in-house, the most common and efficient method is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide, in this case, 6-bromochromone.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromochromone (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the 6-bromochromone). Degas the resulting suspension by bubbling argon through it for a further 10 minutes. To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality of Experimental Choices:

-

Bis(pinacolato)diboron: This is a stable, easy-to-handle source of the pinacol boronate moiety.

-

Potassium Acetate (KOAc): A mild base is used to facilitate the catalytic cycle without promoting significant hydrolysis of the boronic ester product.[1]

-

Pd(dppf)Cl₂: This is a common and effective catalyst for Miyaura borylation reactions due to its high activity and stability.[2]

-

Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and cesium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl bromide. Degas the solution by bubbling argon through it for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validating System and Trustworthiness:

The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the reagents and the exclusion of oxygen. A self-validating system for this protocol involves:

-

Control Reaction: Running a small-scale control reaction with a known, reliable aryl bromide to ensure the activity of the catalyst and the quality of the boronic ester.

-

Monitoring: Careful monitoring of the reaction progress by an appropriate analytical technique (TLC, LC-MS, GC-MS). The disappearance of starting materials and the appearance of the desired product spot/peak is a key indicator of a successful reaction.

-

Characterization: Full characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound, like most boronic acid derivatives, should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex molecules. Its enhanced stability over the free boronic acid makes it a preferred reagent in many synthetic applications. A thorough understanding of its properties, proper handling, and the optimization of reaction conditions, particularly for Suzuki-Miyaura couplings, will enable researchers to effectively utilize this versatile compound in their drug discovery and materials science endeavors.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Optimization of the Suzuki cross-coupling reaction. [Link]

Sources

Stability and Storage of Chromone-6-boronic acid pinacol ester: A Guide to Preserving Chemical Integrity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chromone-6-boronic acid pinacol ester is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds[1][2]. As with all boronic acid derivatives, its utility is directly linked to its purity and stability. Pinacol esters are specifically utilized to enhance the stability and handling of the corresponding boronic acids, which are often prone to dehydration and other degradative processes[3][4]. However, the pinacol ester itself is not impervious to degradation, with hydrolysis being the primary pathway of concern[5][6]. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to ensure its long-term integrity, and analytical strategies to accurately assess its purity.

The Chemical Nature of this compound

Understanding the inherent chemical properties of the molecule is fundamental to predicting its stability. The structure consists of two key moieties: the chromone core and the boronic acid pinacol ester group. While the chromone ring is a relatively stable aromatic system, the boronic ester is the reactive center dictating the compound's stability profile.

Boronic acid pinacol esters are generally considered robust and are stable to air and chromatography, making them preferable to free boronic acids for storage and handling[3]. The pinacol group provides steric hindrance around the boron atom, protecting it from facile degradation pathways. However, the boron atom remains a Lewis acidic center, susceptible to nucleophilic attack, most notably by water[7].

The Primary Degradation Pathway: Hydrolysis

The principal threat to the integrity of this compound is hydrolysis. This reaction involves the cleavage of the boronic ester bond by water to yield Chromone-6-boronic acid and pinacol[6]. This process is often reversible but can lead to complications in synthesis, including reduced yields and the introduction of impurities that can be difficult to remove[8].

The susceptibility to hydrolysis is a known challenge for this class of compounds, particularly under typical reversed-phase HPLC (RP-HPLC) analytical conditions which utilize aqueous mobile phases[6][9]. This can lead to a significant analytical artifact where the compound appears less pure than it actually is due to on-column degradation[10][11].

Caption: Primary hydrolytic degradation of the pinacol ester.

Factors Influencing Stability

Multiple environmental factors can accelerate the degradation of this compound. Controlling these variables is critical for preserving the material's quality over time.

Moisture

As established, water is the primary reactant in the degradation pathway. Exposure to atmospheric humidity or the use of protic solvents containing residual water can initiate hydrolysis. Boronic esters are known to be highly sensitive to moisture[5]. Therefore, maintaining a dry environment during storage and handling is the most critical factor.

Temperature

While some studies on similar compounds suggest that column temperature has a minor effect on on-column hydrolysis compared to other factors[9], general chemical kinetics principles dictate that higher temperatures will increase the rate of any degradation reaction. Storing the compound at reduced temperatures will slow the rate of hydrolysis and any other potential decomposition pathways.

pH

The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the cleavage of the boronic ester. Studies on related compounds have shown that even mildly acidic mobile phase additives like formic acid can increase the rate of on-column hydrolysis during HPLC analysis[7][9]. Conversely, highly basic conditions (pH > 12) have also been employed in specialized analytical methods, indicating that stability is lowest in the intermediate pH ranges where water can act as a nucleophile[1]. For storage, maintaining a neutral, anhydrous environment is optimal.

Oxidative Stress

While hydrolysis is the most common degradation route, oxidation is a potential secondary pathway, particularly for the boronic acid itself[12]. Although the pinacol ester offers protection, harsh oxidative conditions should be avoided.

Recommended Storage and Handling Protocols

To ensure the long-term viability of this compound, a self-validating system of storage and handling should be implemented.

Long-Term Storage

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Slows kinetic degradation processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |

| Environment | Store in a desiccator | Provides an additional layer of protection against ambient humidity. |

Handling Procedures: A Step-by-Step Protocol

This protocol is designed to minimize exposure to atmospheric contaminants during routine use.

-

Acclimatization: Before opening, allow the sealed container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If possible, handle the solid inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, briefly flush the vial with a gentle stream of argon or nitrogen before and after dispensing the material.

-

Dispensing: Use clean, dry spatulas for weighing. Work quickly and efficiently to minimize the time the container is open.

-

Resealing: Tightly reseal the vial immediately after use. Purge the headspace with inert gas before final tightening.

-

Stock Solutions: For frequent use, preparing a stock solution in a validated, anhydrous aprotic solvent (e.g., anhydrous Acetonitrile or THF) is recommended over repeatedly opening the solid container. Samples prepared in aprotic diluents like acetonitrile (ACN) or tetrahydrofuran (THF) exhibit significantly greater stability than those prepared in aqueous or alcoholic solvents[7]. Store stock solutions at -20°C under an inert atmosphere.

Analytical Strategies for Purity and Stability Assessment

Accurately determining the purity of boronic acid pinacol esters is complicated by their tendency to hydrolyze under standard analytical conditions[9].

Caption: Decision workflow for selecting an appropriate analytical method.

Challenges with RP-HPLC

Standard RP-HPLC methods often lead to the observation of the hydrolyzed boronic acid peak, even if it is not present in the solid sample[6]. The rate of this on-column hydrolysis is influenced by the stationary phase, with columns having lower residual silanol activity showing better performance, and the mobile phase composition[9][10].

Recommended Analytical Techniques

To obtain an accurate purity profile, techniques that minimize contact with water are preferred.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent retention and separation of the pinacol ester from its more polar boronic acid degradant[6][10].

-

Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative as it typically uses supercritical CO₂ and an organic co-solvent, creating a non-aqueous environment that completely prevents hydrolysis[5].

-

Optimized RP-HPLC: If RP-HPLC must be used, sample preparation in a non-aqueous, aprotic diluent is critical[1][7]. Furthermore, using a mobile phase without acidic modifiers and employing a column with low silanol activity can mitigate, but not always eliminate, on-column degradation[9].

Protocol: Stability Assessment of a Stock Solution

This protocol provides a framework for validating the stability of the compound in a prepared stock solution.

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in anhydrous acetonitrile.

-

Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HILIC or SFC-MS method to establish the initial purity profile. This serves as the baseline.

-

Storage: Aliquot the stock solution into several small, tightly sealed vials, purge with argon, and store at -20°C.

-

Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot, allow it to warm to room temperature, and re-analyze using the same analytical method.

-

Data Comparison: Compare the purity at each time point to the T=0 data. A significant increase in the Chromone-6-boronic acid peak or the appearance of other degradation products indicates instability under the tested conditions.

Conclusion

While this compound is designed for enhanced stability relative to its free boronic acid, its integrity is critically dependent on proper storage and handling. The primary degradation pathway is hydrolysis, which is accelerated by moisture, non-neutral pH, and elevated temperatures. By adhering to stringent anhydrous and low-temperature storage conditions, utilizing inert atmospheres, and employing appropriate analytical techniques like HILIC or SFC, researchers can ensure the reliability and reproducibility of their experiments. This disciplined approach preserves the chemical's value as a synthetic building block and upholds the integrity of the scientific outcomes.

References

-

ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF. [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF. [Link]

-

Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2018). Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]

-

ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

-

Akpinar, B., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

-

Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Chromone-6-boronic acid pinacol ester

This in-depth guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of Chromone-6-boronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure robust and reliable analysis.

Introduction: The Significance of this compound

This compound (C₁₅H₁₇BO₄, Molecular Weight: 272.11 g/mol , CAS: 928773-42-6) is a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] The chromone scaffold is a privileged structure found in numerous biologically active compounds, while the boronic acid pinacol ester functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

Accurate and comprehensive characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only reference data but also the underlying principles and experimental considerations for acquiring high-quality spectra.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering scheme used for NMR assignments.

Sources

The Chromone Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide

Introduction: The Enduring Relevance of the Chromone Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently reappear in compounds demonstrating a wide array of biological activities. These are termed "privileged structures," and the chromone (4H-1-benzopyran-4-one) nucleus is a quintessential example.[1][2][3] This benzo-γ-pyrone skeleton is not only ubiquitous in nature, particularly in the flavonoid family of plant metabolites, but has also proven to be a versatile and fruitful template for synthetic chemists.[4][5] Its rigid bicyclic structure, combined with strategically positioned hydrogen bond acceptors (a carbonyl group and a pyran oxygen), provides an ideal starting point for designing ligands that can interact with a diverse range of biological targets with high affinity.[6][7]

The clinical significance of the chromone scaffold is well-established, with FDA-approved drugs such as cromoglicic acid and nedocromil sodium used for decades in the management of bronchial asthma.[4][8][9] These early successes were just the beginning, paving the way for extensive research that has uncovered the potential of chromone derivatives in treating some of the most challenging human diseases, including neurodegenerative disorders, cancer, and viral infections.[6][10]

This guide provides a comprehensive overview of the key therapeutic applications of the chromone scaffold. It delves into the mechanistic rationale behind its efficacy, explores the structure-activity relationships (SAR) that govern its biological effects, and presents detailed protocols for the synthesis and evaluation of these promising compounds.

Workflow for Chromone-Based Drug Discovery

The journey from a privileged scaffold to a clinical candidate is a systematic process. The following workflow illustrates the key stages in the development of novel chromone-based therapeutics.

Caption: General workflow for chromone-based drug discovery.

Neurodegenerative Disorders: A Multi-Target Approach

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are multifactorial, involving complex pathological cascades.[4] This complexity has driven a shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). The chromone scaffold is exceptionally well-suited for this approach, allowing for the integration of multiple pharmacophores to address different aspects of the disease.[4][8]

Alzheimer's Disease (AD)

Chromone derivatives have been designed to simultaneously tackle several key targets in AD pathology:

-

Cholinesterase Inhibition: To alleviate symptomatic cognitive decline by increasing acetylcholine levels.

-

Monoamine Oxidase (MAO) Inhibition: To modulate neurotransmitter levels and reduce oxidative stress.

-

Aβ Aggregation Inhibition: To prevent the formation of neurotoxic amyloid plaques.

-

Neuroinflammation and Oxidative Stress Reduction: To protect neurons from secondary damage.[11][12][13]

The diagram below illustrates how a single chromone-based molecule can engage multiple pathological pathways in Alzheimer's Disease.

Caption: Multi-target strategy of chromones in Alzheimer's Disease.

Recent studies have shown that certain chromone derivatives can restore mitochondrial function and decrease neuroinflammation in experimental AD models, highlighting a profound neuroprotective effect.[11][12] For instance, a series of chromone–lipoic acid conjugates demonstrated potent butyrylcholinesterase (BuChE) inhibition, anti-amyloid aggregation, antioxidant, and copper-chelation properties.[13]

Parkinson's Disease (PD)

In Parkinson's Disease, the primary target for chromone derivatives is Monoamine Oxidase B (MAO-B).[14] This enzyme is responsible for the degradation of dopamine in the brain. Selective inhibition of MAO-B increases dopaminergic neurotransmission and provides symptomatic relief. Chromones have been identified as potent and reversible MAO-B inhibitors.[15]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the C3 position of the chromone ring with flexible aminomethylidene side chains has been shown to be preferable for MAO-B inhibition over ester substitutions.[14]

-

6-[(3-bromobenzyl)oxy]chromones act as highly potent reversible MAO-B inhibitors, with IC50 values in the low nanomolar range (2.8 to 3.7 nM).[15]

| Compound Class | Target | Potency (IC₅₀) | Reference |

| Chromone-2-carboxamido-alkylamines | Acetylcholinesterase (AChE) | 0.09 µM | [4] |

| 2-Azolylchromones | MAO-A | 0.023 µM | [4] |

| 2-Azolylchromones | MAO-B | 0.019 µM | [4] |

| 6-[(3-bromobenzyl)oxy]chromones | MAO-B | 2.8 nM | [15] |

| Chromone-lipoic acid conjugates | Butyrylcholinesterase (BuChE) | 8 µM | [4] |

Anticancer Applications: Targeting Key Signaling Pathways

The chromone scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[10] Their anticancer activity stems from the ability to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[16]

Kinase Inhibition

Many chromone derivatives function as inhibitors of critical protein kinases that are often dysregulated in cancer.[16] A primary target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism. By blocking this pathway, chromone compounds can effectively induce apoptosis and inhibit tumor growth.[16]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijrpc.com [ijrpc.com]

- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions [ijbms.mums.ac.ir]

- 13. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Literature review of chromone boronic acid derivatives

An In-Depth Technical Guide to Chromone Boronic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Foreword

The confluence of privileged structures in medicinal chemistry often yields derivatives with novel and potent biological activities. This guide delves into one such promising area: the chemical space occupied by chromone boronic acid derivatives. The chromone scaffold, a benzo-γ-pyrone, is a cornerstone of numerous natural products and FDA-approved drugs, valued for its structural rigidity and diverse biological functions.[1] Boronic acid, once considered a synthetic curiosity, has risen to prominence as a versatile functional group in drug design, most notably for its ability to act as a covalent-reversible inhibitor of enzymes.[1][2] The strategic combination of these two moieties creates a class of compounds with significant potential for targeting a range of enzymes implicated in human disease, from proteases in inflammatory disorders to sulfatases in oncology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these important derivatives.

Synthetic Strategies for Chromone Boronic Acids

The synthesis of chromone boronic acid derivatives requires a multi-step approach, typically involving the initial construction of a functionalized chromone core followed by the introduction of the boronic acid moiety. While various methods exist for chromone synthesis, a common and adaptable route proceeds via a 3-functionalized chromone intermediate.

A robust pathway begins with a substituted 2-hydroxyacetophenone, which undergoes a Vilsmeier-Haack reaction to yield a chromone-3-carbaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, a key intermediate that can be converted into a suitable precursor for cross-coupling, such as a 3-iodochromone. The final step involves a palladium-catalyzed Miyaura borylation or Suzuki coupling reaction to install the boronic acid group.[3][4]

Caption: A representative synthetic pathway to chromone boronic acid derivatives.

Experimental Protocol: Representative Synthesis of a (4-Oxo-4H-chromen-3-yl)boronic acid derivative

The following protocol is a representative, multi-step synthesis adapted from established chemical literature for chromone functionalization and Suzuki-Miyaura coupling.[3][4]

Step 1: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde (2)

-

In a three-necked flask under an inert atmosphere (N2), cool phosphorus oxychloride (POCl3, 3 eq.) to 0°C.

-

Add N,N-dimethylformamide (DMF, 3 eq.) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.

-

Add a solution of 2-hydroxyacetophenone (1, 1 eq.) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate (NaHCO3).

-

The resulting precipitate (2) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid (3)

-

Dissolve the crude chromone-3-carbaldehyde (2, 1 eq.) in a mixture of dichloromethane (DCM) and water.

-

Add sulfamic acid (4 eq.) to the mixture.

-

In a separate flask, dissolve sodium chlorite (NaClO2, 3.5 eq.) in water and add this solution dropwise to the reaction mixture at 0°C.